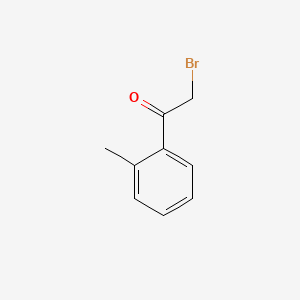

2-Bromo-1-(o-tolyl)ethanone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-(2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGAXELQRATLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497957 | |

| Record name | 2-Bromo-1-(2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51012-65-8 | |

| Record name | 2-Bromo-1-(2-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of α Halo Ketones As Versatile Synthetic Intermediates

α-Halo ketones, a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group, are renowned for their utility as versatile intermediates in organic synthesis. wikipedia.orgfiveable.me Their importance stems from the presence of two electrophilic sites: the α-carbon and the carbonyl carbon, which allows for a diverse range of chemical transformations. researchgate.net This dual reactivity enables chemists to construct complex molecular architectures and introduce a variety of functional groups. fiveable.me

The enhanced reactivity of α-halo ketones compared to their corresponding alkyl halides in nucleophilic substitution reactions is a key factor in their widespread use. nih.gov This heightened reactivity is attributed to the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov They are instrumental in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.netnih.gov For instance, they are precursors to thiazoles, pyrroles, and various nitrogen-containing heterocycles. wikipedia.orgkit.edu The development of greener and more efficient synthetic protocols for α-halo ketones has been a major focus in recent years, highlighting their industrial relevance. nih.gov

Unique Structural Features and Reactivity Context of 2 Bromo 1 O Tolyl Ethanone

2-Bromo-1-(o-tolyl)ethanone, with the chemical formula C9H9BrO, is a brominated derivative of acetophenone (B1666503). Its structure is distinguished by a bromine atom on the alpha carbon of the ethanone (B97240) backbone and a methyl group substituted at the ortho position of the phenyl ring. This specific arrangement of functional groups imparts unique steric and electronic properties that influence its reactivity.

The presence of the ortho-methyl group can introduce steric hindrance, which may necessitate optimized reaction conditions, such as the use of polar solvents or elevated temperatures, to achieve efficient transformations. This structural feature distinguishes it from its para- and meta-isomers, as well as from 2-bromo-1-phenylethanone, which lacks the methyl group.

Like other α-halo ketones, this compound readily undergoes nucleophilic substitution reactions, where the bromine atom is displaced by various nucleophiles. The carbonyl group can also be reduced to an alcohol.

Table 1: Physicochemical Properties of this compound and its Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Position of Methyl Group |

| This compound | 51012-65-8 | C9H9BrO | 213.07 | Ortho |

| 2-Bromo-1-(m-tolyl)ethanone (B1277502) | 51012-64-7 | C9H9BrO | 213.07 | Meta |

| 2-Bromo-1-(p-tolyl)ethanone | 619-41-0 | C9H9BrO | 213.07 | Para |

This table was generated based on data from various chemical suppliers and databases. sigmaaldrich.comchemscene.com

Research Trajectories and Objectives for 2 Bromo 1 O Tolyl Ethanone

Direct α-Bromination of 1-(o-Tolyl)ethanone

The introduction of a bromine atom at the α-position to the carbonyl group of 1-(o-tolyl)ethanone is a common synthetic strategy. This transformation is typically achieved through the reaction of the ketone with an electrophilic bromine source.

Classical Brominating Reagents

The use of molecular bromine (Br₂) is a traditional and effective method for the α-bromination of ketones. masterorganicchemistry.com This reaction is generally carried out in a suitable solvent, such as chloroform (B151607) or acetic acid. openstax.org The process involves the direct reaction of 1-(o-tolyl)ethanone with bromine, often under controlled temperature conditions to manage the reaction's exothermicity and selectivity. To neutralize the hydrogen bromide (HBr) byproduct and any unreacted bromine, a post-reaction workup with a mild base like sodium bicarbonate and a reducing agent such as sodium thiosulfate (B1220275) is typically employed. Recrystallization from a solvent like diethyl ether can then be used to obtain the purified this compound product.

A specific example of this methodology involves the reaction of 1-(o-tolyl)ethanone with bromine in chloroform. After the reaction, the mixture is washed with sodium bicarbonate and sodium thiosulfate solutions to achieve neutralization and remove excess bromine, respectively. This procedure can yield the desired product in high purity after recrystallization.

| Reagent/Solvent | Role |

| 1-(o-Tolyl)ethanone | Substrate |

| Molecular Bromine (Br₂) | Brominating Agent |

| Chloroform (CHCl₃) | Solvent |

| Sodium Bicarbonate (NaHCO₃) | Neutralizing Agent |

| Sodium Thiosulfate (Na₂S₂O₃) | Reducing Agent for excess Br₂ |

| Diethyl Ether (Et₂O) | Recrystallization Solvent |

N-Bromosuccinimide (NBS) serves as a convenient and often more selective alternative to molecular bromine for α-bromination. masterorganicchemistry.comwikipedia.org It is a crystalline solid that is easier and safer to handle than liquid bromine. NBS can effect the α-bromination of carbonyl compounds through either a radical pathway or, more commonly for ketones, an acid-catalyzed route. wikipedia.org The reaction is typically performed in a solvent like carbon tetrachloride, often with a radical initiator if a radical mechanism is desired, or in the presence of an acid catalyst to promote the electrophilic bromination pathway. wikipedia.orgmychemblog.com

For the synthesis of this compound, the acid-catalyzed reaction with NBS is the preferred method. wikipedia.org This approach is known for producing high yields with fewer side products compared to using molecular bromine. wikipedia.org In some protocols, NBS is used in conjunction with a catalyst in an aqueous medium, presenting a more environmentally friendly approach. researchgate.net Studies comparing different brominating agents have shown that NBS can be superior in terms of yield and selectivity for the α-bromination of certain ketones. tandfonline.com

| Reagent/Condition | Role |

| 1-(o-Tolyl)ethanone | Substrate |

| N-Bromosuccinimide (NBS) | Brominating Agent |

| Acid Catalyst | Promotes Enol Formation |

| Solvent (e.g., CCl₄, aqueous media) | Reaction Medium |

Molecular Bromine (Br₂) Based Methodologies

Mechanistic Elucidation of α-Halogenation Reactions

The α-halogenation of ketones like 1-(o-tolyl)ethanone in the presence of an acid catalyst proceeds through a well-established two-stage mechanism. masterorganicchemistry.com

The first and rate-determining step in the acid-catalyzed α-bromination of a ketone is the formation of its enol tautomer. openstax.orglibretexts.orgutexas.edu This process is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., HBr or acetic acid). masterorganicchemistry.comutexas.edu This protonation increases the acidity of the α-hydrogens, facilitating their removal by a weak base (such as water or the conjugate base of the acid catalyst). utexas.edu The subsequent deprotonation at the α-carbon leads to the formation of a carbon-carbon double bond, resulting in the enol intermediate. masterorganicchemistry.comlibretexts.org The rate of this enolization step is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration. openstax.org This is supported by kinetic studies showing that the rate of halogenation is the same for chlorination, bromination, and iodination for a given ketone, and that the rate of deuterium (B1214612) exchange at the α-position is identical to the rate of halogenation. openstax.orgopenochem.org

Acid-Catalyzed Enolization Pathways

Optimization of Reaction Conditions and Selectivity

The successful synthesis of this compound hinges on the careful control of reaction parameters to maximize yield and minimize the formation of impurities. Key to this is the selection of an appropriate solvent system, precise temperature control, and effective purification strategies.

Solvent System Effects

The choice of solvent plays a critical role in the bromination of 1-(o-tolyl)ethanone, influencing reaction rates and the selectivity of the process. Commonly used solvents include chlorinated hydrocarbons and organic acids, each offering distinct advantages.

Chloroform and Dichloromethane (B109758): These solvents are frequently employed for the bromination of ketones. They are effective at dissolving the reactants and facilitating the reaction, often leading to high yields of the desired product. researchgate.net

Carbon Tetrachloride: Similar to chloroform and dichloromethane, carbon tetrachloride can be used to stabilize radical intermediates that may form during the bromination process.

Acetic Acid: Acetic acid can also serve as a solvent for bromination reactions. google.com

Polyethylene Glycol (PEG-400): In a push towards greener chemistry, a mixture of PEG-400 and water has been explored as a reaction medium for the synthesis of α-bromo aromatic ketones using N-bromosuccinimide (NBS) as the brominating agent. asianpubs.org This system is promoted by ultrasound irradiation and offers an environmentally benign alternative to traditional solvents. asianpubs.org

The selection of the solvent system is a crucial first step in optimizing the synthesis of this compound, with the ideal choice depending on the specific brominating agent and reaction conditions.

Temperature Control for Selective Monobromination

Temperature is a critical factor in controlling the selectivity of the bromination reaction. The primary goal is to favor the formation of the monobrominated product, this compound, while suppressing the formation of polybrominated byproducts.

To achieve selective monobromination, reactions are typically conducted at low temperatures, often between 0–5°C. Maintaining a temperature below 40°C is crucial to minimize side reactions such as di-bromination. This careful control of the reaction temperature is essential for maximizing the yield of the desired product and simplifying the subsequent purification process.

Strategies for Yield Maximization and Impurity Reduction

Maximizing the yield of pure this compound requires not only optimized reaction conditions but also effective purification techniques.

Recrystallization: This is a common and highly effective method for purifying the final product. By dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, impurities are left behind in the solvent, resulting in a product with improved crystallinity and purity. Diethyl ether is one solvent that has been used for recrystallization, leading to typical yields of around 85%.

Workup Procedures: After the reaction is complete, a specific workup procedure is necessary to neutralize any remaining acid and quench excess bromine. This typically involves washing the reaction mixture with a sodium bicarbonate solution to neutralize acids, followed by a wash with sodium thiosulfate to remove any unreacted bromine.

Column Chromatography: For further purification, column chromatography using silica (B1680970) gel with a hexane/ethyl acetate (B1210297) eluent can be employed to separate the desired product from any remaining impurities.

By implementing these strategies, it is possible to obtain this compound with a purity of ≥96%, with impurity limits for the starting material and dibromo derivatives at ≤0.5% and ≤0.1% respectively.

Multi-Step Synthetic Approaches

Beyond direct bromination, multi-step synthetic routes offer alternative pathways to this compound, providing flexibility and control over the final product.

Friedel-Crafts Acylation Followed by α-Bromination

A well-established two-step approach involves an initial Friedel-Crafts acylation followed by α-bromination.

Step 1: Friedel-Crafts Acylation

This step involves the acylation of o-xylene (B151617) with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-o-tolylpropan-1-one. masterorganicchemistry.com The reaction is typically carried out under anhydrous conditions to prevent deactivation of the catalyst, often with reflux in a solvent like dichloromethane for several hours. This initial step can achieve yields of approximately 70-80% after aqueous workup and distillation.

Step 2: α-Bromination

The ketone produced in the first step, 1-o-tolylpropan-1-one, is then subjected to bromination at the α-position. This can be achieved using elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent to yield the final product.

This two-step method provides a reliable route to this compound and its derivatives.

Green Chemistry and Sustainable Synthesis Innovations

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. This "green chemistry" approach focuses on reducing waste, using less hazardous materials, and improving energy efficiency. uniroma1.it

For the synthesis of α-bromo ketones, one innovative approach utilizes ultrasound in a PEG-400 and water medium with N-bromosuccinimide as the brominating agent. asianpubs.org This method offers a more environmentally benign alternative to traditional syntheses that often rely on hazardous solvents. asianpubs.org Mechanochemistry, which involves reactions conducted by grinding solids together, has also been identified as a green chemistry technique with potential applications in organic synthesis. nih.gov These developments highlight a growing trend towards more sustainable practices in the production of chemical compounds like this compound.

Ultrasound-Promoted Bromination of 1-(o-Tolyl)ethanone

The application of ultrasonic irradiation has been demonstrated as an effective method for the α-bromination of substituted acetophenones, including 1-(o-tolyl)ethanone. This sonochemical approach typically utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of an acid catalyst.

Research has shown that the reaction of substituted acetophenones with NBS and p-toluenesulfonic acid (p-TsOH) in methanol (B129727) under ultrasound irradiation proceeds efficiently at a relatively low temperature of approximately 35°C, yielding the corresponding α-bromoacetophenones in high yields. nih.gov This method presents a significant improvement over conventional heating methods, which necessitate higher temperatures at the boiling point of the solvent (e.g., 65°C for methanol) and often require longer reaction times. nih.gov

The presence of p-TsOH is crucial for the reaction to proceed under either thermal or sonochemical conditions. nih.gov The proposed role of p-TsOH is to act as a Brønsted acid, which activates NBS to generate a potential bromonium ion, facilitating the electrophilic substitution at the α-carbon of the ketone. Methanol has been identified as the optimal solvent for this transformation. nih.gov

The general procedure involves the sonication of a mixture of the substituted acetophenone (B1666503), NBS, and a catalytic amount of p-TsOH in methanol. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The use of ultrasound not only accelerates the reaction but also promotes selectivity, favoring the formation of the α-bromo product. asianpubs.orgacs.org

Table 1: Ultrasound-Promoted Bromination of 1-(o-Tolyl)ethanone

| Parameter | Condition |

| Substrate | 1-(o-Tolyl)ethanone |

| Reagent | N-Bromosuccinimide (NBS) |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) |

| Solvent | Methanol |

| Energy Source | Ultrasound Irradiation |

| Temperature | ~ 35°C |

| Reaction Time | Significantly reduced compared to conventional heating |

| Yield | High |

Fundamental Reactivity of α-Bromoketones

α-bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. fiveable.me This structural feature imparts unique reactivity to these molecules, making them valuable intermediates in organic synthesis. fiveable.mebeilstein-journals.org The reactivity of α-bromoketones is largely governed by the presence of the bromine atom at the α-position, which influences the electrophilicity of the α-carbon and allows for reactions to proceed through enol intermediates. fiveable.me

Electrophilicity of the α-Carbon

The carbon atom alpha to the carbonyl group in an α-bromoketone is significantly electrophilic. This increased electrophilicity is a result of the inductive effect of the adjacent carbonyl group, which withdraws electron density and enhances the polarity of the carbon-bromine bond. nih.gov The polarization of the C-Br bond results in a partial positive charge on the α-carbon, making it highly susceptible to attack by nucleophiles. fiveable.me This inherent electrophilicity is a key factor driving the nucleophilic substitution reactions that are characteristic of α-bromoketones. fiveable.menih.gov The more polar the carbon-halogen bond, the faster the reaction with nucleophiles. nih.gov

The reactivity of α-haloketones, including this compound, is influenced by the nature of the substituents, the solvent, and the reaction conditions. fiveable.me The presence of the ortho-methyl group in this compound can sterically and electronically influence its reactivity compared to its isomers, 2-bromo-1-(m-tolyl)ethanone (B1277502) and 2-bromo-1-(p-tolyl)ethanone.

Pathways Involving Enol Intermediates

α-bromoketones can participate in reactions that proceed through the formation of enol intermediates. fiveable.me Under acidic conditions, a ketone can undergo tautomerization to form its enol isomer, which possesses a carbon-carbon double bond adjacent to a hydroxyl group. utexas.edufiveable.me This enol form is a key intermediate in the acid-catalyzed α-halogenation of ketones. libretexts.orglibretexts.org

The generally accepted mechanism for acid-catalyzed α-bromination involves the following steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. libretexts.org This step increases the acidity of the α-hydrogens.

Enol formation: A base (such as water or the conjugate base of the acid catalyst) removes an α-hydrogen, leading to the formation of the enol intermediate. utexas.edulibretexts.org This is typically the rate-determining step of the reaction. utexas.edu

Nucleophilic attack by the enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂). utexas.edu

Deprotonation: The resulting intermediate is deprotonated to yield the α-bromoketone and regenerate the acid catalyst. libretexts.org

Evidence for the involvement of an enol intermediate is supported by kinetic studies, which show that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. libretexts.org Furthermore, the rate of deuterium exchange at the α-position of a ketone is identical to its rate of halogenation, suggesting a common rate-determining step, which is the formation of the enol. libretexts.org

Nucleophilic Substitution Reactions at the α-Carbon

The electrophilic nature of the α-carbon in this compound makes it a prime site for nucleophilic attack. cymitquimica.com This reactivity allows for the substitution of the bromine atom with a variety of nucleophiles, leading to the formation of a diverse range of functionalized ethanone (B97240) derivatives. These reactions are fundamental to the synthetic utility of this compound.

Reactions with Amines

This compound readily reacts with various primary and secondary amines to yield α-amino ketones. This reaction proceeds via a standard SN2 mechanism where the amine acts as the nucleophile, displacing the bromide ion from the α-carbon. These reactions are often carried out in a suitable solvent and may require a base to neutralize the hydrogen bromide formed during the reaction. For instance, the reaction of this compound with an aromatic amine can lead to the formation of N-aryl-2-amino-1-(o-tolyl)ethanones. arkat-usa.org These α-amino ketones are valuable precursors for the synthesis of various heterocyclic compounds, such as imidazoles and other nitrogen-containing ring systems. arkat-usa.org

Reactions with Thiols

In a similar fashion to amines, thiols can act as potent nucleophiles in reactions with this compound. The reaction with a thiol (R-SH) or a thiolate salt (R-S⁻) results in the formation of an α-thio ketone, also known as a β-keto sulfide (B99878). The high nucleophilicity of the sulfur atom facilitates the displacement of the bromide, leading to the formation of a new carbon-sulfur bond. For example, the reaction of 2-bromo-1-(p-tolyl)ethanone with potassium thioacetate (B1230152) has been reported to yield the corresponding S-acetylated product. conicet.gov.ar These β-keto sulfides are versatile intermediates in organic synthesis.

Reactions with Alkoxides

Alkoxides (RO⁻), being strong nucleophiles and bases, can also react with this compound. The reaction typically occurs in an alcoholic solvent corresponding to the alkoxide used (e.g., sodium methoxide (B1231860) in methanol). The alkoxide ion attacks the electrophilic α-carbon, displacing the bromide and forming an α-alkoxy ketone. For example, the reaction of 2-bromo-1-(p-tolyl)ethanone with ethanol (B145695) in the presence of selenium dioxide and p-toluenesulfonic acid can lead to the formation of 2,2-diethoxy-1-(p-tolyl)ethanone. acs.org

| Nucleophile | Product Type | General Reaction |

| Amines (RNH₂) | α-Amino Ketone | This compound + RNH₂ → 2-(Alkylamino)-1-(o-tolyl)ethanone + HBr |

| Thiols (RSH) | α-Thio Ketone | This compound + RSH → 2-(Alkylthio)-1-(o-tolyl)ethanone + HBr |

| Alkoxides (RO⁻) | α-Alkoxy Ketone | This compound + RO⁻ → 2-Alkoxy-1-(o-tolyl)ethanone + Br⁻ |

General Carbon-Nucleophile Bond Formation

The presence of a bromine atom on the carbon adjacent to the carbonyl group makes this compound an excellent substrate for nucleophilic substitution reactions. In these reactions, the bromine atom, a good leaving group, is displaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of various functional groups.

Common nucleophiles that readily react with this compound include amines, thiols, and alkoxides. For instance, reaction with sodium methoxide in methanol or potassium thiolate in ethanol leads to the corresponding methoxy (B1213986) or thioether derivatives. The ortho-methyl group on the phenyl ring can exert steric influence on the reaction rate and pathway compared to its para-substituted counterpart, 2-bromo-1-(p-tolyl)ethanone. chemscene.com

The general mechanism for this S_N2 reaction involves the backside attack of the nucleophile on the electrophilic carbon atom bearing the bromine. This concerted step leads to the inversion of stereochemistry if the carbon were chiral, and the departure of the bromide ion.

Reduction of the Carbonyl Moiety

The carbonyl group of this compound can be selectively reduced to a hydroxyl group, yielding an alcohol. This transformation is typically achieved using metal hydride reagents.

Chemoselective Reduction to Alcohols (e.g., using Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reagents for the reduction of the ketone functionality in this compound to the corresponding alcohol, 2-bromo-1-(o-tolyl)ethanol. These reagents act as sources of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. libretexts.orglibretexts.org

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is often preferred for its chemoselectivity. mdma.ch It readily reduces aldehydes and ketones but is generally unreactive towards esters, carboxylic acids, and amides under standard conditions. mdma.chrushim.ru The reduction is typically carried out in a protic solvent like methanol or ethanol. The solvent also serves to protonate the intermediate alkoxide to form the final alcohol product. libretexts.orglibretexts.org

The mechanism for both reagents involves the transfer of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the alcohol. libretexts.orglibretexts.org

| Reagent | Solvent | Reactivity | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Reduces ketones and aldehydes | 2-Bromo-1-(o-tolyl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Reduces ketones, aldehydes, esters, carboxylic acids, amides | 2-Bromo-1-(o-tolyl)ethanol |

Oxidation Reactions

The o-tolyl methyl group of this compound can undergo oxidation to form a carboxylic acid.

Oxidation of the o-Tolyl Methyl Group

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can be used to oxidize the methyl group on the phenyl ring to a carboxylic acid group. mdpi.com This reaction transforms this compound into 2-bromo-1-(carboxyphenyl)ethanone. The reaction is typically carried out in aqueous or alkaline conditions. The mechanism of this oxidation is complex and involves multiple steps, including the initial attack of the permanganate ion on the C-H bonds of the methyl group.

A study by Li and Yang described the oxidation of the related compound, 1-(o-tolyl)ethanone, using KMnO₄ in the presence of a phase transfer catalyst to improve the yield of the corresponding carboxylic acid, as the reaction occurs under heterogeneous conditions. mdpi.com This suggests that similar conditions could be optimized for the oxidation of this compound.

Elimination Reactions Leading to Unsaturation

The presence of a bromine atom on the alpha-carbon and a hydrogen atom on the beta-carbon (in this case, the methyl group of the ethanone moiety is not a beta-carbon with a hydrogen for this specific elimination) allows for elimination reactions. However, the more common elimination for α-halo ketones involves the formation of an α,β-unsaturated carbonyl compound through dehydrobromination.

Dehydrobromination to α,β-Unsaturated Carbonyl Compounds

Treatment of α-halo ketones with a base can lead to an elimination reaction, known as dehydrobromination, to form an α,β-unsaturated ketone. This reaction proceeds via an E2 mechanism, where the base abstracts a proton from the carbon alpha to the carbonyl group, and simultaneously, the bromide ion departs from the adjacent carbon. This process results in the formation of a double bond between the alpha and beta carbons. For this compound, this would lead to the formation of 1-(o-tolyl)vinyl ketone. The choice of base and reaction conditions is crucial to favor elimination over substitution.

E2 Elimination Mechanism

The E2 (bimolecular elimination) reaction is a single-step, concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, resulting in the formation of a double bond. chemistrysteps.comlibretexts.org The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.orgmasterorganicchemistry.com

In the context of this compound, a strong base abstracts a proton from the methyl group attached to the carbonyl group, while the bromide ion is expelled. This concerted mechanism involves a transition state where the C-H and C-Br bonds are partially broken, and the new C=C π bond is partially formed. chemistrysteps.com The stability of the forming alkene influences the reaction rate; more substituted (and thus more stable) alkenes are generally formed faster. chemistrysteps.comlibretexts.org The E2 mechanism requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group for optimal orbital overlap in the transition state. libretexts.orgmasterorganicchemistry.com

Table 1: Key Features of the E2 Elimination Mechanism

| Feature | Description |

| Kinetics | Second-order, rate = k[Substrate][Base] libretexts.orgmasterorganicchemistry.com |

| Mechanism | Concerted, single-step process chemistrysteps.commasterorganicchemistry.com |

| Stereochemistry | Requires an anti-periplanar arrangement of the β-hydrogen and the leaving group libretexts.orgmasterorganicchemistry.com |

| Product | Formation of a π-bond (alkene) chemistrysteps.com |

| Base Strength | Favored by strong bases masterorganicchemistry.comlibretexts.org |

Influence of Basic Reagents (e.g., Pyridine)

The choice of base significantly influences the outcome of the reaction. While strong, bulky bases favor elimination, weaker bases or those that are also good nucleophiles can lead to a competition between elimination and substitution reactions. Pyridine, a moderately basic amine, can act as a base in the E2 elimination of this compound.

In the presence of pyridine, the nitrogen atom's lone pair of electrons abstracts the acidic α-proton, initiating the elimination of the bromide ion and leading to the formation of 1-(o-tolyl)ethanone and pyridinium (B92312) bromide. The ortho-methyl group on the phenyl ring can sterically influence the approach of the base, potentially affecting the reaction rate compared to its para-substituted isomer, 2-bromo-1-(p-tolyl)ethanone.

Metal-Catalyzed Transformations and Ligand Applications

Beyond its role in elimination reactions, this compound serves as a valuable building block in the synthesis of more complex molecules, including those involving metal centers.

Role as a Ligand in Metal Coordination Compounds

This compound can function as a ligand in the synthesis of metal coordination compounds. biosynce.com The presence of the carbonyl group and the bromine atom provides potential coordination sites for metal ions. The oxygen atom of the carbonyl group can donate a lone pair of electrons to a metal center, and the bromine atom can also participate in coordination, although it is more commonly displaced in subsequent reactions.

Research has shown its utility as an important intermediate in the synthesis of various compounds, including its use as a ligand in the formation of metal complexes. biosynce.com For instance, it can be a precursor in the synthesis of novel thiazole (B1198619) derivatives which can then act as multidentate ligands for various metals.

Applications of 2 Bromo 1 O Tolyl Ethanone As a Synthetic Building Block

Utility in the Construction of Complex Organic Architectures

2-Bromo-1-(o-tolyl)ethanone serves as a valuable starting material for the creation of intricate organic molecules. Its utility is demonstrated in the synthesis of complex metal-organic polyhedra, where the strategic incorporation of ligands with specific geometric constraints can guide the assembly of sophisticated three-dimensional structures. acs.org The principles of using building blocks with defined shapes and functionalities to create larger, more complex architectures are central to this field. acs.org Gold(I)-catalyzed reactions, for instance, effectively activate alkynes, enabling the construction of complex molecular frameworks from readily available starting materials. acs.org This approach is particularly useful in the total synthesis of natural products, where complex, bridged bicycles and other challenging motifs can be assembled. acs.org Furthermore, advancements in photochemical and electrochemical methods, often combined with flow chemistry, are providing new, sustainable pathways for building complex molecules, reducing waste and avoiding hazardous reagents. unipd.it

Intermediate in the Preparation of Diverse Functionalized Compounds

This compound is a key intermediate in the synthesis of a wide array of functionalized organic compounds. Its reactive α-bromo ketone moiety allows for a variety of chemical transformations. For example, it can undergo nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles. This versatility makes it a precursor for creating compounds with diverse functional groups. The compound is also used in the synthesis of other important intermediates, such as α,β-unsaturated ketones, which are themselves valuable in organic synthesis for their role in conjugate addition and other reactions. acs.org

Synthesis of Heterocyclic Scaffolds

The reactivity of this compound makes it a crucial reagent in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and other biologically active molecules.

Formation of Thiazole (B1198619) Derivatives

A primary application of this compound is in the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone, such as this compound, and a thioamide-containing compound. nanobioletters.comnih.gov For instance, it reacts with substituted thioureas to produce a variety of N-substituted-4-(o-tolyl)thiazol-2-amines. nanobioletters.com The reaction conditions for these syntheses can be optimized by screening different bases and solvents to achieve high yields. nanobioletters.com Similarly, its reaction with thiosemicarbazone derivatives in refluxing ethanol (B145695) yields 2-(2-arylidenehydrazinyl)-4-(o-tolyl)thiazole derivatives. clockss.org This straightforward cyclization is a common and efficient method for constructing the thiazole ring system. nih.govclockss.org The resulting thiazole derivatives are often investigated for their potential biological activities. clockss.orgnih.gov

Table 1: Synthesis of Thiazole Derivatives from this compound and Substituted Thioureas

| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | N-(2-nitrophenyl)thiourea | N-(2-nitrophenyl)-4-(p-tolyl)thiazol-2-amine | Not Specified | Not Specified |

| This compound | N-(4-fluorophenyl)thiourea | N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine | 96 | 180-182 |

Data sourced from a study on the synthesis of new substituted thiazol-2-amine derivatives. nanobioletters.com

Synthesis of Thienoindole Analogs

This compound is also employed in the synthesis of more complex heterocyclic systems like thienoindoles. In one example, the synthesis of 3-substituted thieno[2,3-b]indole analogs was achieved, though the use of the sterically bulky 1-(o-tolyl)ethanone resulted in a relatively lower yield of 37% for the corresponding product. nih.gov This highlights how the steric hindrance from the ortho-methyl group can influence reaction outcomes. nih.gov

Other Heterocyclic Ring Systems

The utility of this compound extends to the synthesis of other heterocyclic systems. It is a precursor for creating imidazothiazoles and pyrrolo[2,1-b]thiazoles, which are investigated for their potential biological activities. conicet.gov.ar For example, it can be used to synthesize 4-furyl substituted 3-imidazoline 3-oxides through a multi-step process involving the formation of an α-amino oxime intermediate. arkat-usa.org Additionally, it is a reactant in the synthesis of 1,2,4-triazole (B32235) derivatives through SN2 reactions. iucr.org

Precursor for α,β-Unsaturated Ketones

This compound can serve as a precursor for the synthesis of α,β-unsaturated ketones. These compounds are important synthetic intermediates due to their bifunctional nature, which allows for a variety of subsequent chemical transformations. acs.org The synthesis of α,β-unsaturated ketones can be achieved through various methods, including elimination reactions from α-haloketones. While direct methods for the regioselective α′-bromination of α,β-unsaturated ketones exist, the use of α-bromoketones like this compound provides an alternative route to these valuable building blocks. acs.org

Synthesis of Bromohydrin Derivatives

The synthesis of bromohydrin derivatives from this compound is primarily achieved through the reduction of the ketone functionality to a secondary alcohol, yielding 2-bromo-1-(o-tolyl)ethanol. This transformation is pivotal for accessing chiral alcohols, which are valuable intermediates in asymmetric synthesis. Key methodologies for this conversion include highly stereoselective biocatalytic and asymmetric catalytic reductions.

Biocatalytic reduction represents a powerful and environmentally benign approach for the synthesis of enantiomerically pure alcohols from prochiral ketones. researchgate.netresearchgate.net This method utilizes isolated enzymes, such as ketoreductases (KREDs), or whole-cell systems which possess inherent reductase activity. researchgate.net These biocatalysts are highly regarded for their exceptional stereoselectivity, often yielding chiral alcohols with very high enantiomeric excess (ee) under mild reaction conditions. researchgate.net

The asymmetric reduction of α-haloketones using biocatalysts has been a subject of extensive research. rsc.org For instance, various ketoreductases have been successfully engineered and screened for the reduction of substrates like 2-bromoacetophenone (B140003), achieving over 99% ee for the corresponding (S)-halohydrins. rsc.org Whole-cell biotransformations using yeast strains, such as Rhodotorula rubra, have also proven effective in the enantioselective reduction of a range of α-bromoacetophenones. mdpi.com The enantiomeric excess and yield of the resulting bromohydrin can be influenced by the substrate's substitution pattern and the specific microbial strain used. mdpi.com A ketoreductase from Sporobolomyces salmonicolor (SSCR) has been shown to effectively reduce 1-o-tolylethanone with 70% (R) enantioselectivity, demonstrating the enzyme's capability to process ortho-substituted substrates. nih.gov

Research findings on the bioreduction of various α-bromoacetophenones highlight the potential of this method for producing chiral bromohydrins.

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

|---|---|---|---|---|---|

| 2-Bromoacetophenone | Rhodotorula rubra KCh 82 | 98 | 96 | R | mdpi.com |

| 2-Bromo-4'-chloroacetophenone | Rhodotorula rubra KCh 82 | 98 | 98 | R | mdpi.com |

| 2-Bromo-4'-bromoacetophenone | Rhodotorula rubra KCh 82 | 97 | 98 | R | mdpi.com |

| 2-Bromo-2'-methoxyacetophenone | Rhodotorula rubra KCh 82 | 98 | 98 | R | mdpi.com |

| 2-Bromo-1-(naphthalen-2-yl)ethanone | Lactobacillus curvatus N4 | >99 | >99 | R | researchgate.net |

Chemical methods involving asymmetric catalysis provide a robust alternative for the enantioselective reduction of prochiral ketones. Among these, the Corey-Bakshi-Shibata (CBS) reduction is a prominent and widely used method. wikipedia.org This reaction employs a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃•THF) or borane dimethyl sulfide (B99878) (BH₃•SMe₂), to achieve high levels of stereocontrol. wikipedia.orgorganic-chemistry.org

The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and borane. wikipedia.orgmagritek.com The ketone coordinates to the Lewis acidic boron atom of the catalyst in a specific orientation dictated by the steric bulk of its substituents. This pre-organization facilitates the intramolecular transfer of a hydride from the coordinated borane to the carbonyl face, leading to the formation of the chiral alcohol with high enantioselectivity. organic-chemistry.org The predictability and high enantioselectivity of the CBS reduction have made it a valuable tool in the synthesis of chiral intermediates for pharmaceuticals and natural products. wikipedia.org The method is effective for a wide array of ketones, including α-halo ketones. researchgate.netresearchgate.net

The following table summarizes representative results for the asymmetric reduction of α-halo ketones using chiral catalysts, illustrating the efficacy of these synthetic methods.

| Substrate | Catalyst/Reagent System | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4'-bromoacetophenone | BH₃ / S-proline derivative | 99 | 46 | S | mdpi.com |

| 2-Bromo-2'-methoxyacetophenone | LiBH₄ / Chiral Boron Compound | 99 | 86 | S | mdpi.com |

| 2-Chloroacetophenone | (R)-(+)-sec-o-bromophenethyl alcohol / Al(OiPr)₃ | - | 82 | - | whiterose.ac.uk |

| α-chloroacetophenone | Spiroaminoborate ester / BH₃•DMS | Good | up to 99 | - | whiterose.ac.uk |

Advanced Synthetic Methodologies Involving 2 Bromo 1 O Tolyl Ethanone

Stereoselective Transformations

The presence of a chiral center at the α-position to the carbonyl group, once a reaction is initiated, makes 2-bromo-1-(o-tolyl)ethanone a valuable substrate for developing stereoselective reactions. These methods are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.

Wittig Reactions for Stereoselective α-Bromo-α,β-Unsaturated Ketone Formation

The Wittig reaction is a powerful tool for alkene synthesis from carbonyl compounds. masterorganicchemistry.comumass.edu When applied to α-bromo ketones like this compound, it offers a pathway to α-bromo-α,β-unsaturated ketones. These products are valuable intermediates in organic synthesis. The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-isomer, is influenced by the nature of the phosphorus ylide used. organic-chemistry.org Stabilized ylides typically favor the formation of (E)-alkenes, while non-stabilized ylides generally lead to (Z)-alkenes. organic-chemistry.org

The reaction of this compound with a phosphorus ylide, such as one generated from triphenylphosphine (B44618), proceeds through the initial formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. organic-chemistry.org This four-membered ring subsequently fragments to yield the desired α-bromo-α,β-unsaturated ketone and triphenylphosphine oxide. The stability of triphenylphosphine oxide provides a strong thermodynamic driving force for the reaction. umass.edu

For instance, the reaction of this compound with (carboethoxymethylene)triphenylphosphorane in the presence of a suitable base would be expected to produce an ethyl 3-bromo-3-(o-tolyl)acrylate derivative. The specific stereoisomer obtained would depend on the reaction conditions and the stability of the ylide. One-pot procedures involving the reaction of aldehydes, α-bromoesters, and triphenylphosphine in aqueous sodium bicarbonate have been shown to produce α,β-unsaturated esters with high yields and E-selectivity. researchgate.net

| Reactant 1 | Reactant 2 | Product | Stereoselectivity |

| This compound | Stabilized Phosphorus Ylide | (E)-α-Bromo-α,β-unsaturated ketone | High (E)-selectivity |

| This compound | Non-stabilized Phosphorus Ylide | (Z)-α-Bromo-α,β-unsaturated ketone | High (Z)-selectivity |

Diastereoselective Carbonyl Reductions

The reduction of the carbonyl group in α-bromo ketones like this compound can lead to the formation of bromohydrins, which are important synthetic intermediates. When the reduction is carried out on a substrate that already possesses a stereocenter, or if a chiral reducing agent is used, the reaction can proceed with diastereoselectivity.

Chelation-controlled reductions are a common strategy to achieve high diastereoselectivity. In the case of α-halo ketones, a metal ion can coordinate to both the carbonyl oxygen and the α-halogen atom, creating a rigid cyclic intermediate. bham.ac.uk The hydride reagent then attacks the carbonyl carbon from the less sterically hindered face, leading to the preferential formation of one diastereomer. Reagents like zinc borohydride (B1222165) and Red-Al have proven effective in the chelation-controlled reduction of α-hydroxy ketones to afford anti-1,2-diols with high diastereoselectivity. organic-chemistry.org A similar principle can be applied to α-bromo ketones.

For example, the reduction of a chiral α-bromo-α'-sulfinyl ketone has been shown to proceed with high diastereoselectivity to give either syn- or anti-bromohydrins, depending on the reducing agent and conditions. acs.org This methodology has been applied in the synthesis of natural products. acs.org

| Substrate | Reducing Agent | Major Diastereomer |

| Chiral α-bromo ketone | Zinc Borohydride | syn-Bromohydrin |

| Chiral α-bromo ketone | Lithium Aluminum Hydride | anti-Bromohydrin |

Crystallization-Induced Diastereomer Transformation (CIDT) in α-Bromoketone Systems

Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful technique for the deracemization of a mixture of diastereomers. acs.org This process combines the selective crystallization of one diastereomer with the simultaneous in-situ epimerization of the other diastereomer in solution. acs.org This allows for the theoretical conversion of the entire mixture into a single, solid, diastereomerically pure product, achieving yields of up to 100%. acs.orgoup.com

This technique is particularly applicable to systems where the stereocenter is labile, such as the α-position of a ketone. In the context of α-bromo ketones, if a chiral auxiliary is present, the resulting diastereomers can potentially be separated and enriched using CIDT. A study on α-bromo-α'-sulfinyl ketones demonstrated the successful application of CIDT to obtain enantiopure stereolabile α-bromoketones. acs.orgacs.org These were then used in diastereoselective reductions to produce valuable syn- and anti-bromohydrins. acs.orgacs.org This approach was instrumental in the diastereodivergent synthesis of the hemlock alkaloid (+)-α-conhydrine and its diastereomer. acs.orgacs.org

The success of a CIDT process relies on the difference in solubility between the diastereomers and the ability of the undesired diastereomer to epimerize in solution to the desired, less soluble diastereomer, which then crystallizes. oup.com

Cascade and Multi-Component Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. researchgate.net Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. nih.gov Both strategies are highly efficient, atom-economical, and can lead to the rapid assembly of complex molecules from simple precursors. researchgate.net

This compound, with its two reactive sites—the electrophilic carbonyl carbon and the carbon bearing the bromine atom—is an excellent candidate for designing cascade and multi-component reactions. For instance, it has been used in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net

One example involves the reaction of cyanothioacetamide with α,β-unsaturated carbonyl compounds to form thioxohydropyridine-3-carbonitriles. These intermediates can then react with this compound in a subsequent step to generate thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net Another study describes the reaction of ketene (B1206846) N,S-acetals with 2-bromo-1-[5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]ethan-1-one to afford novel thiophenes in good yields. researchgate.net A similar reaction with this compound would be expected to produce analogous thiophene (B33073) derivatives.

Furthermore, a novel catalytic asymmetric three-component radical cascade reaction has been developed using glycine (B1666218) esters, α-bromo carbonyl compounds, and 2-vinylcyclopropyl ketones, showcasing the potential of α-bromo ketones in complex radical-mediated transformations. acs.org

| Reaction Type | Reactants | Product Class |

| Cascade Reaction | Cyanothioacetamide, α,β-Unsaturated Carbonyl, this compound | Thieno[2,3-b]pyridines |

| Multi-Component Reaction | Ketene N,S-acetal, this compound | Thiophenes |

| Radical Cascade Reaction | Glycine Ester, 2-Vinylcyclopropyl Ketone, this compound | α-Amino Acid Derivatives |

Computational and Theoretical Studies on 2 Bromo 1 O Tolyl Ethanone

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of many-body systems. dergipark.org.tr It is particularly effective in predicting the properties of molecules like 2-Bromo-1-(o-tolyl)ethanone.

These calculations typically involve geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. This process yields the most stable conformation of the molecule. For α-haloketones like this compound, a key structural feature is the rotational isomerism around the C-C bond connecting the carbonyl group and the halogenated carbon. mdpi.com The relative orientation of the bromine atom and the carbonyl oxygen is a critical factor influencing the molecule's reactivity. mdpi.com

While specific data for this compound is not published, studies on the analogous compound 2-bromoacetophenone (B140003) provide a reliable model for its structural characteristics. DFT calculations at the B3LYP level of theory are commonly employed for such investigations. dergipark.org.trresearchgate.netresearchgate.net

Table 1: Predicted Geometric Parameters for a Representative α-Bromoacetophenone (Note: This data is for a representative analogous compound, 2-bromoacetophenone, as specific data for this compound is not available in the cited literature.)

| Parameter | Predicted Value (B3LYP/6-311+G(2d,p)) |

| C=O Bond Length | ~1.22 Å |

| C-Br Bond Length | ~1.95 Å |

| C-C-Br Bond Angle | ~111° |

| O=C-C Bond Angle | ~120° |

The geometry optimizations confirm that the optimized structures are true minima on the potential energy surface, as indicated by the absence of imaginary frequencies in vibrational analysis. dergipark.org.tr

The presence of the ortho-tolyl group in this compound introduces steric hindrance that can influence the torsional angles of the molecule, affecting its conformation and reactivity compared to the unsubstituted 2-bromoacetophenone.

A significant application of DFT is the investigation of reaction mechanisms, including the identification of transition states and the calculation of their energies. montclair.edu For this compound, a primary reaction of interest is nucleophilic substitution at the α-carbon.

Computational studies on the reaction of 2-bromoacetophenone with various nucleophiles, such as azole derivatives, have been performed using DFT. dergipark.org.trresearchgate.net These studies calculate the energies of reactants, products, and transition states to map out the potential energy surface of the reaction. The activation energy, which is the energy difference between the transition state and the reactants, determines the reaction rate.

The reaction between an α-haloketone and a nucleophile can proceed through different mechanisms, such as an SN2 pathway. up.ac.za DFT calculations can help to elucidate the preferred reaction pathway by comparing the activation energies of competing mechanisms. acs.org For instance, in the SN2 reaction of 2-bromoacetophenone, the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. dergipark.org.tr

Table 2: Representative Calculated Activation Energies for Nucleophilic Substitution of an α-Bromoacetophenone (Note: This data is for a representative analogous compound, 2-bromoacetophenone, as specific data for this compound is not available in the cited literature.)

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

| Imidazole | Gas Phase | ~15-20 |

| Benzimidazole | Gas Phase | ~16-22 |

These computational models provide valuable insights into how the structure of the nucleophile and the reaction conditions affect the reaction kinetics.

Elucidation of Molecular Structure and Geometry

Advanced Quantum Chemical Analyses for Reactivity Insights

Beyond standard DFT calculations, more advanced analyses of the electron density can provide a deeper understanding of the chemical bonding and reactivity of this compound.

Topological analyses of the electron density and related scalar fields offer a powerful way to visualize and quantify chemical bonding and non-covalent interactions. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help to identify regions of high electron localization, which are characteristic of chemical bonds and lone pairs. nih.gov In this compound, ELF and LOL analyses would reveal the nature of the covalent bonds within the molecule, such as the C=O, C-C, C-H, and C-Br bonds. Higher values of ELF and LOL indicate a higher degree of electron localization.

Average Localized Ionization Energy (ALIE): ALIE is a descriptor that provides information about the energy required to remove an electron from a specific region of the molecule. Lower ALIE values indicate regions that are more susceptible to electrophilic attack. For this compound, ALIE analysis could pinpoint the most reactive sites for electrophilic reactions.

Reduced Density Gradient (RDG): The RDG is a tool used to identify and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.net An RDG analysis of this compound would be particularly useful in understanding the intramolecular interactions, such as those arising from the steric hindrance of the ortho-tolyl group, and any intermolecular interactions in a condensed phase.

While specific studies applying these advanced analyses to this compound are not available, research on other organic molecules, including acetophenone (B1666503) derivatives, demonstrates the utility of these methods. researchgate.netresearchgate.netdp.tech For example, in similar molecules, these analyses have been used to understand intramolecular hydrogen bonding and other weak interactions that influence molecular conformation and stability. researchgate.net

Future Research Directions and Emerging Opportunities for 2 Bromo 1 O Tolyl Ethanone

The versatile chemical intermediate, 2-Bromo-1-(o-tolyl)ethanone, continues to be a focal point for innovation in synthetic organic chemistry. Its unique structural features, including a reactive α-bromo ketone and a sterically influential ortho-tolyl group, present both challenges and opportunities for the development of advanced chemical methodologies. Future research is poised to unlock even greater potential through the exploration of novel catalytic systems, the refinement of selective transformations, and the integration of green chemistry principles.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling and storing 2-Bromo-1-(o-tolyl)ethanone in laboratory settings?

- Methodological Answer :

- Storage : Store at 2–8°C under inert gas (e.g., nitrogen) in a dry, ventilated area to prevent degradation .

- PPE : Use nitrile gloves, chemical-resistant goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required during aerosol-generating procedures .

- Ventilation : Ensure mechanical exhaust systems and eyewash stations are accessible to mitigate inhalation/contact risks .

- Spill Management : Absorb spills with inert material (e.g., sand), isolate contaminated areas, and avoid drainage disposal .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer :

- Bromination of Ketones : React 1-(o-tolyl)ethanone with bromine (Br₂) in chloroform (CHCl₃) under controlled conditions. Post-reaction, wash with sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) to neutralize excess Br₂ .

- Yield Optimization : Typical yields (~85%) can be achieved via recrystallization in diethyl ether (Et₂O) .

Advanced Research Questions

Q. How can reaction yields for synthesizing this compound be optimized in large-scale applications?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Temperature Control : Maintain reaction temperatures below 40°C to minimize side reactions (e.g., di-bromination) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves impurities, while recrystallization improves crystallinity .

Q. What crystallographic techniques are effective for structural elucidation of this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement, focusing on anisotropic displacement parameters to resolve Br and methyl group positions .

- Hydrogen Bonding Analysis : Identify weak interactions (e.g., C–H···O, Br···O) using Mercury software to map supramolecular architectures .

Q. How does the electronic nature of substituents on the phenyl ring influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Meta-substituted EWGs (e.g., -NO₂) enhance electrophilicity at the carbonyl carbon, accelerating Suzuki-Miyaura couplings .

- Steric Effects : Ortho-substituents (e.g., -CH₃) reduce reaction rates due to hindered access to the reactive site .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodological Answer :

- Dose-Response Studies : Perform MIC (Minimum Inhibitory Concentration) assays across bacterial strains (e.g., E. coli, S. aureus) to differentiate bacteriostatic vs. cytotoxic thresholds .

- Structure-Activity Relationships (SAR) : Modify the o-tolyl group to para-fluoro or nitro derivatives and compare bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.